molecular formula C9H8ClN3O2 B2383388 Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 1250998-26-5

Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2383388
CAS No.: 1250998-26-5
M. Wt: 225.63
InChI Key: CMGUFWHUAWJDRJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound with the molecular weight of 225.63 . It is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of imidazo[1,5-a]pyrimidines from 5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carbonitrile, ethyl 5-amino-1H-imidazole-2-carboxylate, and 5-amino-2-methyl-1H-imidazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8ClN3O2/c1-2-15-9(14)7-8-12-6(10)3-4-13(8)5-11-7/h3-5H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate and similar compounds have been used in the synthesis of various heterocyclic compounds. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines, have been studied for their potential anti-inflammatory and analgesic properties (Abignente et al., 1984).
  • A study by Novinson et al. (1974) focused on the synthesis of various imidazo[1,5-a]pyrimidine-8-carboxamides, highlighting the chemical reactivity and potential for creating novel compounds with ethylacetoacetate and other β-dicarbonyl compounds (Novinson et al., 1974).

Chemical Modifications and Derivatives

  • Research by Lebed' et al. (2013) demonstrated the synthesis of functionalized imidazo[1,5-c]pyrimidine derivatives, indicating the versatility of these compounds in creating diverse chemical structures. This study particularly highlighted the role of ethyl 6-azidomethyl-1,2,3,4-tetrahydro-4-R-2-oxo-5-pyrimidinecarboxylates in the synthesis process (Lebed' et al., 2013).

Potential Pharmaceutical Applications

  • The work by Abignente et al. (1982) explored the anti-inflammatory potential of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized using ethyl 2-chloroacetoacetate and 2-aminopyridines. This study emphasizes the relevance of these compounds in medicinal chemistry (Abignente et al., 1982).
  • Similarly, Farag et al. (2008) investigated the antimicrobial potential of various pyrimidine derivatives, including those synthesized using ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a compound related to this compound (Farag et al., 2008).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety and Hazards

The safety information for Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-8-12-6(10)3-4-13(8)5-11-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGUFWHUAWJDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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